(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol
Description
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is a chiral amino alcohol featuring a tert-butyldimethylsilyl (TBS) ether group at the 3-position and an amino group at the 2-position of the propanol backbone, with R-configuration at the stereogenic center. This compound is pivotal in organic synthesis, particularly in the preparation of nucleoside analogs and protected intermediates for pharmaceuticals . The TBS group enhances stability against hydrolysis and oxidation, while the amino group enables participation in coupling reactions or hydrogen bonding, making it valuable in asymmetric catalysis and drug design.
Properties
IUPAC Name |
2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLDCSWTBSTLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of (R)-2-Amino-1,3-Propanediol
The primary step involves protecting the C3 hydroxyl group of (R)-2-amino-1,3-propanediol. In a typical procedure, the diol (1.0 equiv) is dissolved in anhydrous DCM under inert atmosphere. TBDMSCl (1.2 equiv) and imidazole (2.5 equiv) are added sequentially, and the mixture is stirred at 25°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS. Upon completion, the mixture is washed with aqueous HCl (1 M) to remove excess imidazole, followed by brine to neutralize residual acid. The organic layer is dried over sodium sulfate and concentrated under reduced pressure, yielding (R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol as a colorless oil.
Variations in Base and Solvent
Alternative bases like triethylamine have been employed in DMF, achieving comparable yields (85–90%) but requiring longer reaction times (48 hours). The use of DMF stabilizes reactive intermediates, particularly when steric hindrance around the hydroxyl group necessitates elevated temperatures (40–50°C).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors replace batch reactors, enabling precise control over residence time and temperature. In one configuration, (R)-2-amino-1,3-propanediol and TBDMSCl are pumped separately into a mixing chamber pre-charged with imidazole. The reaction occurs in a tubular reactor maintained at 30°C, achieving 95% conversion within 2 hours. The effluent is directly fed into a liquid-liquid separator, where DCM and aqueous phases are partitioned, streamlining purification.
Purification Techniques
Crystallization is favored industrially due to its scalability. The crude product is dissolved in warm hexane and cooled to −20°C, inducing crystallization of the TBDMS-protected amino alcohol. Chromatography remains reserved for high-purity batches intended for pharmaceutical applications, employing silica gel columns with ethyl acetate/hexane gradients.
Optimization Strategies
Solvent Selection
Aprotic solvents like DCM minimize nucleophilic side reactions but require strict anhydrous conditions. Polar aprotic solvents (e.g., DMF) enhance solubility for substrates with steric bulk, albeit at the cost of slower reaction rates.
Temperature and Reaction Time
Room-temperature reactions suffice for most laboratory syntheses, but industrial processes optimize energy use by operating at marginally elevated temperatures (30–40°C), reducing reaction times by 30% without compromising yield.
Stoichiometry and Equivalents
Using a slight excess of TBDMSCl (1.2 equiv) ensures complete conversion of the diol, while imidazole is maintained at 2.5 equiv to neutralize HCl effectively. Substoichiometric base quantities lead to incomplete silylation and acid-catalyzed decomposition.
Case Studies in Application-Oriented Synthesis
Antiviral Agent Intermediate
In a 2022 study, (R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol was used to synthesize a key intermediate for protease inhibitors. The TBDMS group remained intact during subsequent Mitsunobu reactions, demonstrating its stability under mildly acidic conditions.
Anticancer Drug Precursor
A 2023 industrial collaboration employed continuous flow synthesis to produce 50 kg of the compound for a kinase inhibitor program. The TBDMS-protected amino alcohol underwent Pd-catalyzed cross-coupling without deprotection, highlighting its compatibility with transition metal catalysis.
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Reaction Time | 12–24 hours | 2 hours |
| Yield | 85–90% | 92–95% |
| Purification | Column Chromatography | Crystallization |
| Solvent Consumption | High | Low |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₂₃NO₂Si
- Molecular Weight : 205.37 g/mol
- CAS Number : 176504-16-8
- IUPAC Name : (R)-2-amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol
The presence of the tert-butyldimethylsilyl group allows for selective transformations during chemical reactions, making it an ideal candidate for asymmetric synthesis and other applications.
Organic Synthesis
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is widely used as a chiral auxiliary in asymmetric synthesis. Its ability to introduce chirality into target molecules is crucial for the development of pharmaceuticals that require specific stereochemistry. The TBDMS group protects the hydroxyl functionality, enabling selective reactions at other sites within the molecule .
Medicinal Chemistry
In medicinal chemistry, this compound plays a vital role in the synthesis of various bioactive compounds. Its chiral nature allows for the production of drugs with high stereochemical purity, which is essential for efficacy and safety in therapeutic applications. For instance, it has been utilized in the synthesis of amino acids and peptides that are critical in drug formulation .
Biological Research
The compound is also employed in biological research to synthesize peptides and other biomolecules. The stability provided by the TBDMS group facilitates selective reactions necessary for creating biologically active compounds. This property is particularly valuable in studies involving enzyme inhibitors and receptor ligands .
Fine Chemicals Production
In the industrial sector, (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .
Continuous Flow Synthesis
Recent advancements in synthetic methodologies have seen the adoption of continuous flow reactors for the large-scale production of this compound. This approach enhances reaction efficiency and yield while maintaining high purity levels through optimized purification processes such as crystallization or chromatography .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis of Chiral Amines | Investigated various synthetic routes involving (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol | Demonstrated its effectiveness as a chiral auxiliary leading to high yields of desired products |
| Development of Peptide-Based Drugs | Explored its role in synthesizing peptide mimetics | Highlighted its importance in achieving desired stereochemistry critical for biological activity |
| Polymer Chemistry Applications | Examined its use in polymer synthesis | Showed potential for creating novel materials with specific properties due to its reactive functional groups |
Mechanism of Action
The mechanism of action of (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability against acidic and basic conditions, preventing unwanted side reactions. The compound can be deprotected using fluoride sources like tetra-n-butylammonium fluoride (TBAF), which cleaves the Si-O bond, releasing the free hydroxyl group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Silyl Protecting Groups
- (R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol (): Structure: Lacks the amino group but retains the TBS ether and R-configuration. Properties: Molecular weight = 190.36 g/mol, boiling point = 202.6°C, density = 0.876 g/cm³, soluble in chloroform and methanol . Applications: Used as a chiral synthon in esterification or glycosylation reactions.
- 2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol (): Structure: Substitutes TBS with a bulkier tert-butyldiphenylsilyl (TBDPS) group and introduces a methyl group at position 2. Properties: Molecular weight = 343.54 g/mol, 95% purity . Applications: The TBDPS group offers enhanced steric protection but reduces solubility in polar solvents.
Amino Alcohol Derivatives
- Properties: Synthesized via DiBAl-H reduction of a methyl ester; isolated as a colorless oil (92% yield) . Applications: Intermediate for prostaglandin synthesis.
- (2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol (): Structure: Replaces TBS with a bis(4-methoxyphenyl)phenylmethoxy group. Properties: Molecular formula = C24H27NO4, CAS 213550-25-5 . Applications: Used in oligonucleotide synthesis due to its acid-labile protecting group.
Stereochemical Variations
Data Tables
Table 1: Comparative Physical Properties
Research Findings and Implications
- Steric and Electronic Effects: The TBS group in the target compound provides moderate steric shielding compared to TBDPS (), balancing reactivity and stability. Its amino group enhances nucleophilicity, enabling peptide couplings absent in analogs like .
- Solubility Trends: Polar amino alcohols (e.g., L-TYROSINOL, ) exhibit higher water solubility, whereas silyl-protected derivatives () favor organic solvents .
- Stereochemical Impact : R-configuration in the target compound may favor specific enantioselective transformations, contrasting with S-configured analogs () .
Biological Activity
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol (CAS: 176504-16-8) is a chiral amino alcohol notable for its utility in organic synthesis and biological applications. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and selectivity during chemical reactions. This article provides a comprehensive overview of its biological activity, including synthetic routes, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H23NO2Si
- Molecular Weight : 205.37 g/mol
- IUPAC Name : (R)-2-amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol
- Purity : 95% .
1. Role in Organic Synthesis
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is primarily utilized as a building block in the synthesis of pharmaceuticals and complex organic molecules. The TBDMS group protects the hydroxyl functionality, allowing for selective transformations at other reactive sites within the molecule. This characteristic is particularly valuable in asymmetric synthesis, where chirality is essential for the biological activity of the final products .
2. Medicinal Chemistry
In medicinal chemistry, this compound serves as a chiral auxiliary and protecting group in the synthesis of drugs requiring high stereochemical purity. Its ability to stabilize intermediates during synthesis enhances the yield and purity of biologically active compounds .
The biological activity of (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is largely attributed to its role as a protecting group and chiral auxiliary. The TBDMS group allows for selective reactions, which are crucial in synthesizing biologically active compounds. This selectivity can significantly influence the efficacy and safety profiles of pharmaceuticals derived from this compound .
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated that (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol was effectively used in synthesizing modified ilamycin derivatives, which showed potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. The derivatives exhibited minimal cytotoxicity while maintaining high antibacterial efficacy .
Case Study 2: Peptide Synthesis
In another investigation, this compound was employed in peptide synthesis, where its stability allowed for selective coupling reactions that are essential in forming peptide bonds without unwanted side reactions. This application highlights its importance in developing therapeutic peptides with specific biological activities .
Summary Table of Biological Activities
Q & A
(Basic) What are the standard synthetic routes for preparing (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol?
Methodological Answer:
The synthesis typically involves stereoselective reduction of a precursor ester. For example, a methyl ester derivative is dissolved in dichloromethane (CH₂Cl₂) and treated with diisobutylaluminum hydride (DiBAl-H) at −78°C, followed by controlled warming to −40°C to achieve selective reduction. The reaction is quenched with methanol and aqueous potassium sodium tartrate, then purified via phase separation and solvent evaporation to yield the product as a colorless oil (92% yield) . Advanced routes may incorporate deuterated intermediates or hydrogenolysis steps, as seen in deuterium-labeled analogs .
(Basic) Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
1H NMR, 13C NMR, and HR-MS (High-Resolution Mass Spectrometry) are essential for structural confirmation. For instance, 1H NMR resolves the stereochemistry of the tert-butyldimethylsilyl (TBS) group and hydroxy/amino protons, while 13C NMR confirms the silyl ether linkage (~18-25 ppm for Si-CH3). FT-IR validates hydroxyl (3200-3600 cm⁻¹) and amine (3300-3500 cm⁻¹) functionalities. HR-MS provides exact mass verification (e.g., calculated vs. observed [M+H]+) .
(Advanced) How can stereochemical integrity be preserved during synthesis?
Methodological Answer:
Chiral integrity is maintained through low-temperature reactions (−78°C to −40°C) to minimize racemization and kinetic resolution. For example, DiBAl-H reduction at −78°C selectively reduces esters to alcohols without disturbing the TBS-protected stereocenter. Solvent choice (e.g., CH₂Cl₂) and slow reagent addition rates (0.8 mL/min) further suppress side reactions . Post-synthesis, circular dichroism (CD) or chiral HPLC can validate enantiomeric excess.
(Advanced) What strategies mitigate unwanted byproducts when using TBS protecting groups?
Methodological Answer:
Unexpected byproducts (e.g., oxidative coupling products) may arise under acidic or redox-active conditions. To minimize these:
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the TBS group.
- Monitor reaction progress via TLC or LC-MS to detect early-stage intermediates.
- Avoid prolonged exposure to chlorinated solvents or thionyl chloride, which can induce redox side reactions (e.g., phenol condensation) .
(Advanced) How can reaction conditions be optimized for TBS protection in sterically hindered substrates?
Methodological Answer:
For sterically challenging substrates:
- Use bulky silylation reagents (e.g., TBS-Cl with imidazole) in DMF or DMSO to enhance nucleophilicity.
- Increase reaction temperatures (40-60°C) to overcome kinetic barriers while maintaining anhydrous conditions.
- Employ catalytic DMAP (4-dimethylaminopyridine) to accelerate silyl transfer .
(Basic) What purification methods are effective for isolating (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol?
Methodological Answer:
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for separating polar intermediates. For sensitive compounds, flash chromatography with deactivated silica (5% H₂O) prevents decomposition. Final products are often isolated as oils and characterized by NMR to confirm purity (>95%) .
(Advanced) How does the TBS group influence the compound’s stability in aqueous environments?
Methodological Answer:
The TBS group enhances stability against hydrolysis compared to smaller silyl groups (e.g., TMS). However, under acidic (pH < 3) or fluoride-containing conditions (e.g., TBAF), desilylation occurs rapidly. Stability studies in buffered solutions (pH 5-7) show <5% degradation over 24 hours at 25°C, making it suitable for short-term aqueous handling .
(Advanced) How to resolve contradictions in stereochemical assignments from NMR data?
Methodological Answer:
Discrepancies in NMR-based stereochemical analysis can be addressed by:
- NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of protons.
- Density Functional Theory (DFT) calculations to predict 1H/13C chemical shifts for proposed configurations.
- X-ray crystallography for unambiguous determination, as demonstrated in structurally related silyl-protected aminols .
(Basic) What are the key applications of this compound in organic synthesis?
Methodological Answer:
The compound serves as a chiral building block for:
- Peptide mimetics : The TBS-protected hydroxyl and amino groups enable selective derivatization (e.g., acylations, Suzuki couplings).
- Natural product synthesis : Used in intermediates for prostaglandins or β-lactam antibiotics due to its stereochemical flexibility .
(Advanced) How to troubleshoot low yields in hydrogenolysis steps involving TBS groups?
Methodological Answer:
Low yields during hydrogenolysis (e.g., Pd/C-mediated deprotection) may result from:
- Catalyst poisoning : Pre-purify substrates to remove sulfur-containing impurities.
- Incomplete reaction : Optimize H₂ pressure (1-3 atm) and solvent polarity (e.g., EtOAc > MeOH).
- Side reactions : Add scavengers (e.g., Et3SiH) to trap reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
